molecular formula C9H16N4O B2756492 1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol CAS No. 2169213-08-3

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol

Cat. No. B2756492
CAS RN: 2169213-08-3
M. Wt: 196.254
InChI Key: RRPWLIIFEPHHOB-UHFFFAOYSA-N
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Description

The compound “1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol” is a complex organic molecule that contains a piperidine ring and a 1,2,3-triazole ring. Piperidine is a common motif in many pharmaceuticals and natural products, and 1,2,3-triazoles are known for their wide range of biological activities .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the 1,2,3-triazole and piperidine rings. Triazoles are known to participate in various reactions such as N-alkylation, N-arylation, and Suzuki-Miyaura cross-coupling .

Scientific Research Applications

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. Some 1,2,3-triazole derivatives can cause skin irritation and sensitization .

Future Directions

Given the wide range of biological activities exhibited by 1,2,3-triazole derivatives, this compound could potentially be of interest in the development of new therapeutic agents . Further studies would be needed to determine its specific activities and potential applications.

properties

IUPAC Name

1-[2-(triazol-2-yl)ethyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c14-9-1-5-12(6-2-9)7-8-13-10-3-4-11-13/h3-4,9,14H,1-2,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRPWLIIFEPHHOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CCN2N=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(2H-1,2,3-triazol-2-yl)ethyl)piperidin-4-ol

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